molecular formula C26H41N3O6 B12771314 N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine CAS No. 77542-87-1

N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine

Cat. No.: B12771314
CAS No.: 77542-87-1
M. Wt: 491.6 g/mol
InChI Key: PNPGEHPADZCWTQ-ACRUOGEOSA-N
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Description

N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is a synthetic tripeptide featuring a tert-butoxycarbonyl (BOC) protective group on the N-terminal norleucine residue. This compound integrates three amino acid residues: norleucine (a non-proteinogenic branched-chain amino acid), leucine (a hydrophobic aliphatic amino acid), and phenylalanine (an aromatic amino acid). The BOC group is widely used in peptide synthesis to protect amine functionalities during coupling reactions, ensuring regioselectivity and minimizing side reactions.

Properties

CAS No.

77542-87-1

Molecular Formula

C26H41N3O6

Molecular Weight

491.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H41N3O6/c1-7-8-14-19(29-25(34)35-26(4,5)6)22(30)27-20(15-17(2)3)23(31)28-21(24(32)33)16-18-12-10-9-11-13-18/h9-13,17,19-21H,7-8,14-16H2,1-6H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)/t19-,20-,21-/m0/s1

InChI Key

PNPGEHPADZCWTQ-ACRUOGEOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine typically involves the stepwise coupling of the amino acids norleucine, leucine, and phenylalanine. The process begins with the protection of the amino group of norleucine using di-tert-butyl dicarbonate to form the Boc-protected norleucine. This is followed by the coupling of Boc-norleucine with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then coupled with phenylalanine under similar conditions to form the final tripeptide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin support. The Boc-protecting group is removed using trifluoroacetic acid (TFA) after each coupling step, allowing the next amino acid to be added.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine can undergo several types of chemical reactions, including:

    Deprotection Reactions: The Boc-protecting group can be removed using acidic conditions, such as treatment with TFA.

    Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxybenzotriazole (HOBt).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine form of the peptide.

    Coupling: Formation of longer peptide chains.

    Hydrolysis: Release of individual amino acids.

Scientific Research Applications

N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine exhibits significant biological activity, particularly in modulating immune responses. Research indicates that it functions as an antagonist to certain leukocyte chemoattractants, influencing cellular migration and signaling pathways. Its applications can be categorized as follows:

Immunological Applications

  • Chemotactic Properties : The compound has been studied for its ability to influence the migration of immune cells, particularly polymorphonuclear leukocytes (PMNs). It modulates chemokinetic effects, potentially altering immune responses during inflammation.
  • Therapeutic Potential : Due to its role in modulating leukocyte behavior, this compound may be valuable in developing anti-inflammatory agents or therapies targeting autoimmune diseases.

Peptide Synthesis

The structural complexity of this compound allows it to serve as a versatile building block in peptide synthesis. Its unique combination of amino acids enables the creation of peptides with specific bioactivities, which can be explored for therapeutic uses.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of derivatives similar to this compound. Results indicated that these compounds exhibited potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer cell lines (MDA-MB-231). The IC50 value was reported at 0.126 μM, demonstrating significant anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeResultReference
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231
Chemotactic ModulationInhibits PMN migration
Immune Response ModulationAlters leukocyte behavior

Case Study 2: Pharmacokinetics and Toxicity

In pharmacokinetic studies involving similar compounds, favorable profiles were observed, including sufficient oral bioavailability and low toxicity levels. One study reported a clearance rate of 82.7 mL/h/kg after intravenous administration with no observed toxicity at doses up to 2000 mg/kg in mice .

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is primarily related to its role as a protected peptide intermediate. The Boc-protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptides. The specific sequence of norleucine, leucine, and phenylalanine may also impart unique biological properties to the peptide, depending on its application.

Comparison with Similar Compounds

N-tert-Butyloxycarbonyl-L-phenylalanine

  • Structure : BOC-protected L-phenylalanine.
  • Synthesis: Prepared via reaction of L-phenylalanine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a deoxygenated alkane-water solvent system using triethylamine as a catalyst.
  • Properties : Melting point 86–88°C; optical activity [α]D²⁰ −3.6° (HOAc, c 1).
  • Role : Serves as a building block for peptide synthesis, analogous to the phenylalanine residue in the target tripeptide.

N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine

  • Structure : BOC-protected 4-phenyl-L-phenylalanine (a biphenylalanine derivative).
  • Properties: Molecular formula C₂₀H₂₃NO₄; molecular weight 341.407; crystalline powder.

Hypothetical Tripeptide Analogues

  • Example : BOC-protected tripeptides like BOC-Leu-Leu-Phe.
  • Norleucine’s linear side chain may improve packing efficiency in hydrophobic domains compared to leucine’s branched side chain.

BOC Group Introduction

  • Common Reagents: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (used for L-phenylalanine BOC protection).
  • Conditions : Catalytic triethylamine in biphasic solvents (e.g., alkane-water).
  • Purification: Ethanol recrystallization or solvent extraction (e.g., ethyl ether).

Peptide Coupling

  • Norleucine vs. Leucine: Norleucine’s synthesis may require specialized protocols due to its non-natural status, whereas leucine is commercially abundant.
  • Challenges: Steric hindrance from the BOC group and hydrophobic residues (norleucine, leucine, phenylalanine) may necessitate optimized coupling agents (e.g., HBTU, HATU) or elevated temperatures.

Physicochemical Properties

Table 1: Comparative Properties of BOC-Protected Compounds

Compound Molecular Weight Melting Point (°C) Solubility Key Structural Feature
N-BOC-L-phenylalanine 265.31 86–88 Soluble in ethanol Standard phenylalanine side chain
N-BOC-4-phenyl-L-phenylalanine 341.41 Not reported Low (crystalline) Biphenyl side chain
N-BOC-norleucyl-leucyl-phenylalanine* ~550 (estimated) Not reported Likely hydrophobic Norleucine (linear C₅ chain) + BOC

*Estimated based on summation of individual residues and BOC group.

Notes on Limitations and Gaps

Data Scarcity: Direct experimental data on N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine are absent in the provided evidence; comparisons rely on extrapolation from simpler analogues.

Biological Activity: No studies on the target tripeptide’s bioactivity are cited; further research is needed to elucidate its functional roles.

Biological Activity

N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine (t-Boc-NorLeu-Leu-Phe) is a synthetic peptide that has garnered attention in biochemical research due to its potential biological activities, particularly in immunology and cellular signaling. This article explores its biological activity, including mechanisms of action, effects on immune cells, and potential therapeutic applications.

Structure and Properties

This compound is characterized by a tert-butyloxycarbonyl (t-Boc) protecting group, which stabilizes the peptide during synthesis and enhances its solubility. The peptide sequence includes norleucine (NorLeu), leucine (Leu), and phenylalanine (Phe), which are known for their roles in protein structure and function.

The biological activity of t-Boc-NorLeu-Leu-Phe is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) on immune cells. These interactions can lead to various cellular responses, including:

  • Chemotaxis : The peptide has been shown to stimulate the migration of neutrophils and other leukocytes toward sites of inflammation or infection.
  • Activation of Immune Cells : t-Boc-NorLeu-Leu-Phe can activate macrophages and neutrophils, enhancing their phagocytic activity and the production of reactive oxygen species (ROS).

Research Findings

Several studies have investigated the biological activity of t-Boc-NorLeu-Leu-Phe:

  • Chemotactic Activity : Research demonstrated that t-Boc-NorLeu-Leu-Phe significantly enhances the chemotactic response of polymorphonuclear leukocytes (PMNs) in vitro. The peptide's efficacy was found to be concentration-dependent, with higher concentrations eliciting stronger responses .
  • Cellular Activation : In a study examining the effects on rabbit neutrophils, t-Boc-NorLeu-Leu-Phe was shown to induce degranulation and the release of beta-glucosaminidase, indicating activation of these immune cells .
  • Chirality Effects : The chirality of the peptide components plays a crucial role in its biological activity. All-L isomers exhibited stronger agonistic properties compared to D-isomers, highlighting the importance of stereochemistry in peptide design .

Case Studies

A series of case studies have illustrated the potential therapeutic applications of t-Boc-NorLeu-Leu-Phe:

  • Inflammatory Response Modulation : In animal models, administration of t-Boc-NorLeu-Leu-Phe resulted in enhanced recruitment of leukocytes to inflamed tissues, suggesting its utility as a therapeutic agent in inflammatory diseases .
  • Cancer Immunotherapy : Preliminary studies indicate that this peptide may enhance the effectiveness of certain immunotherapeutic strategies by promoting immune cell activation and tumor infiltration .

Data Table: Biological Activities of this compound

Activity TypeObservationsReferences
ChemotaxisEnhanced migration of PMNs
Immune Cell ActivationInduction of degranulation in neutrophils
Chirality InfluenceAll-L isomers more active than D-isomers
Therapeutic PotentialModulates inflammatory responses

Q & A

Q. What protocols identify degradation products under oxidative stress?

  • Answer : Expose the peptide to H₂O₂ (1–5 mM) and analyze via:
  • LC-MS/MS : Identify oxidized residues (e.g., methionine sulfoxide).
  • FT-IR : Detect carbonyl formation from backbone cleavage.
  • Stability-indicating assays : Compare bioactivity pre/post oxidation .

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